2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate
Description
Properties
IUPAC Name |
2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O.2H2O/c1-2-6-18-17(5-1)20-19(21-18)15-7-9-16(10-8-15)23-14-13-22-11-3-4-12-22;;/h1-2,5-10H,3-4,11-14H2,(H,20,21);2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUNCIJOWADVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ringFinally, the pyrrolidine moiety is introduced via a nucleophilic substitution reaction, where the ethoxy group is displaced by the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or halogenating agents like N-bromosuccinimide (NBS) under basic conditions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or alkylated pyrrolidine derivatives.
Scientific Research Applications
Pharmacological Properties
-
Antimicrobial Activity
- Benzimidazole derivatives, including the target compound, have been extensively studied for their antimicrobial properties. Research indicates that they exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that certain benzimidazole derivatives demonstrate potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
-
Anticancer Activity
- The anticancer potential of benzimidazole derivatives has gained attention in recent years. Compounds similar to 2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate have been reported to inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
-
Anti-inflammatory Effects
- Several studies have highlighted the anti-inflammatory properties of benzimidazole derivatives. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in various animal models . For example, specific derivatives exhibited significant reductions in edema and inflammatory markers compared to standard anti-inflammatory drugs like indomethacin.
-
Antiviral Activity
- Emerging research suggests that certain benzimidazole derivatives may possess antiviral properties. They have been evaluated for their effectiveness against viral infections, including those caused by influenza and HIV, although more studies are needed to fully elucidate their mechanisms and efficacy .
Case Study 1: Antimicrobial Activity Assessment
A study conducted by Kathrotiya and Patel evaluated a series of benzimidazole derivatives for their antimicrobial efficacy using broth microdilution methods. The results indicated that compounds with specific substitutions exhibited MIC values significantly lower than those of standard antibiotics . This highlights the potential of 2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate as a candidate for further development in antimicrobial therapies.
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer properties, researchers synthesized a series of N-alkylated benzimidazole derivatives and tested them against various cancer cell lines. The findings revealed that certain derivatives showed promising antiproliferative activity, suggesting that modifications similar to those in 2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate could enhance therapeutic efficacy against cancer .
Mechanism of Action
The mechanism of action of 2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues with Hydroxy-Phenyl Substitutions
Compounds such as 2-(4-hydroxy-phenyl)-1H-benzimidazole (7), 2-(3,4-dihydroxy-phenyl)-1H-benzimidazole (8), and 2-(2-hydroxy-phenyl)-1H-benzimidazole (10) () share the benzimidazole core but feature hydroxyl groups instead of the pyrrolidinylethoxy substituent. Key differences include:
- Biological Interactions : Hydroxy-substituted benzimidazoles are often explored as antioxidants or metal chelators, whereas pyrrolidine’s basicity may favor protonation at physiological pH, enabling ionic interactions with biological targets .
Table 1: Comparison of Substituent Effects
| Compound Name | Substituent | Key Features | Potential Applications |
|---|---|---|---|
| Target Compound | 2-(Pyrrolidinylethoxy) | Basic amine, ether linkage, hydrate form | Drug delivery, coordination |
| 2-(4-Hydroxy-phenyl)-1H-benzimidazole | 4-hydroxy | High polarity, H-bond donor | Antioxidant, chelator |
| 2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole | 3,4-dihydroxy | Chelation sites, enhanced acidity | Metal-binding agents |
Benzimidazole-Pyridine Hybrids
The compound 2-{[2-(Pyridin-4-yl)-1H-benzimidazol-1-yl]methyl}phenol () incorporates a pyridine ring and a phenolic group. Unlike the target compound’s pyrrolidine-ether chain, this hybrid features:
- Coordination Capacity: The pyridine nitrogen and phenolic oxygen act as multidentate ligands, enabling metal coordination—a property less pronounced in the target compound.
- Electronic Effects : Pyridine’s electron-withdrawing nature may reduce electron density on the benzimidazole ring, altering reactivity compared to the electron-donating pyrrolidine group .
Morpholine- and Chlorophenyl-Substituted Derivatives
The compound 1-{2-(4-chlorobenzyloxy)-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole propan-2-ol monosolvate () shares structural motifs with the target compound but differs in key aspects:
- Heterocyclic Groups : Morpholine (a six-membered ring with O and N) vs. pyrrolidine (five-membered, N-only). Morpholine’s lower basicity may reduce protonation-dependent solubility compared to pyrrolidine.
Table 2: Pharmacophoric Comparison with Antifungal Agents
| Feature | Target Compound | Econazole (Antifungal Drug) |
|---|---|---|
| Core Structure | Benzimidazole | Imidazole |
| Key Substituent | Pyrrolidinylethoxy | Chlorophenyl ether |
| Solubility Enhancer | Hydrate | None (lipophilic) |
| Potential Bioactivity | Unreported | CYP450 inhibition |
Biological Activity
The compound 2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate is a derivative of the benzimidazole class, which has been extensively researched for its diverse biological activities. Benzimidazole derivatives are known for their potential as therapeutic agents, exhibiting a range of pharmacological properties including anticancer, antimicrobial, and antifungal activities. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular structure of 2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate can be summarized as follows:
- Molecular Weight : 436.5 g/mol
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 7
Anticancer Activity
Research indicates that benzimidazole derivatives, including those similar to 2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate, exhibit significant anticancer properties. A study highlighted that certain benzimidazole compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. Specifically, compounds with similar structures have shown efficacy against various cancer cell lines, including prostate cancer cells, by inducing G2/M phase arrest and activating apoptotic pathways through JNK signaling .
Antimicrobial and Antifungal Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. A comprehensive review of benzimidazole bioactivity reported that these compounds possess broad-spectrum antibacterial and antifungal effects. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria with promising results. The minimal inhibitory concentration (MIC) values for some derivatives ranged from 8 to 64 µg/mL against pathogens such as Staphylococcus aureus and Candida albicans .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various benzimidazole derivatives on the MDA-MB-231 breast cancer cell line. The compound 2g , which shares structural similarities with our target compound, demonstrated significant inhibition at MIC values comparable to established chemotherapeutics .
Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of benzimidazole derivatives. It was found that substituents on the phenyl ring significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced antibacterial activity, suggesting that similar modifications could optimize the efficacy of 2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate .
Summary Table of Biological Activities
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling pyrrolidine-containing ethers with benzimidazole precursors. For example, microwave-assisted synthesis (120–150°C, 20–24 hours) in DMF with potassium carbonate as a base achieves high yields (93%) by accelerating nucleophilic substitution . Alternative methods include refluxing substituted benzaldehydes with amines in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via column chromatography . Optimization variables include solvent polarity (DMF vs. ethanol), temperature, and catalyst loading.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- NMR spectroscopy : Confirm structural integrity via proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm, pyrrolidine protons at δ 1.9–3.3 ppm) .
- HPLC : Assess purity (>95%) using C18 columns with ammonium acetate buffers (pH 6.5) and UV detection at 254 nm .
- TLC : Monitor reaction progress (silica gel plates, ethyl acetate/hexane eluents, UV visualization) .
Q. How should stability studies be designed for this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability testing by storing samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Use HPLC to quantify degradation products (e.g., hydrolysis of the pyrrolidine-ethoxy linkage). Buffer solutions (pH 1–9) simulate gastric/intestinal environments, with UV-Vis or LC-MS tracking structural changes .
Advanced Research Questions
Q. How can contradictory data in synthesis yields or biological activity be systematically analyzed?
- Methodology :
- Yield discrepancies : Compare solvent effects (polar aprotic vs. protic) and heating methods (microwave vs. conventional reflux). For example, DMF enhances nucleophilicity in microwave synthesis (93% yield) vs. ethanol reflux (70–80% yield) .
- Biological variability : Use dose-response assays (e.g., IC50 values) across multiple cell lines to distinguish compound-specific effects from experimental noise .
Q. What strategies are effective for evaluating the biological activity of this compound, particularly its antimicrobial or enzyme-inhibitory potential?
- Methodology :
- Antimicrobial assays : Perform broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Enzyme inhibition : Use H+/K+-ATPase inhibition assays (IC50 ~6.8 µM) with pantoprazole as a benchmark, monitoring phosphate release via colorimetric methods .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
- Methodology :
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve bioavailability, validated via pharmacokinetic profiling in rodent models .
Key Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
